

5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS number 4786-72-5

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Compound of Interest

Compound Name: 5-Bromo-2-chloro-4,6-dimethylpyrimidine

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An In-depth Technical Guide to **5-Bromo-2-chloro-4,6-dimethylpyrimidine** (CAS: 4786-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile and valuable building block in organic synthesis.^{[1][2]} Its structure, featuring two distinct halogen atoms at the C2 and C5 positions, allows for selective and sequential functionalization. This differential reactivity makes it a key intermediate in the synthesis of complex heterocyclic compounds, particularly for applications in medicinal chemistry and drug discovery.^{[3][4]} The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutic compounds.^{[4][5]} This guide provides a comprehensive overview of its physicochemical properties, synthetic applications, and experimental protocols relevant to its use in research and development.

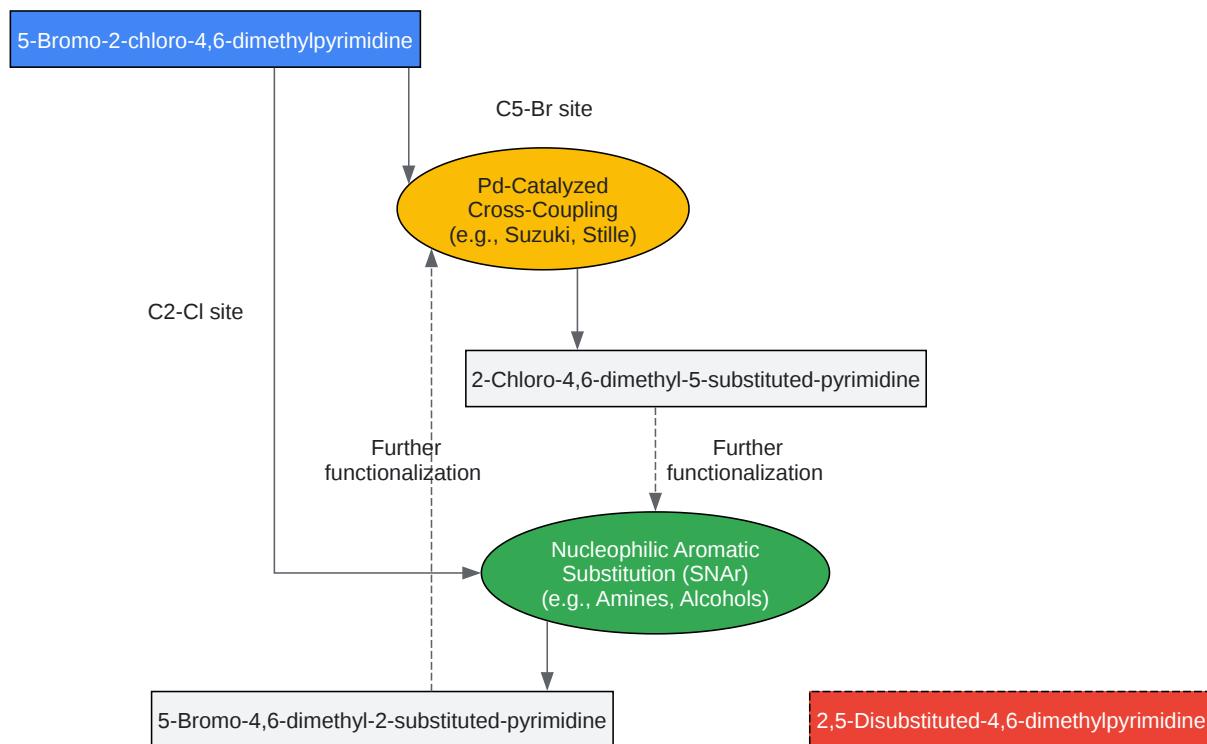
Physicochemical Properties

A summary of the key physical and chemical properties of **5-Bromo-2-chloro-4,6-dimethylpyrimidine** is presented below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	4786-72-5	[1] [2] [6]
Molecular Formula	C ₆ H ₆ BrCIN ₂	[1] [2] [7]
Molecular Weight	221.48 g/mol	[2] [6] [7]
IUPAC Name	5-bromo-2-chloro-4,6-dimethylpyrimidine	[1]
Appearance	Solid	[1] [7]
Boiling Point	277.7 °C at 760 mmHg	[2]
Density	1.621 g/cm ³	[2]
Flash Point	121.8 °C	[2]
Refractive Index	1.567	[2]
Storage Temperature	2-8 °C, under inert atmosphere	[1]
InChI Key	MDZCNJHECVPINP-UHFFFAOYSA-N	[1] [7]
SMILES String	C1=NC(C)=C(Br)C(C)=N1	[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of **5-Bromo-2-chloro-4,6-dimethylpyrimidine** stems from the differential reactivity of its two halogen substituents. The electron-deficient nature of the pyrimidine ring activates both the chloro and bromo groups. Generally, the C5-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is more reactive towards nucleophilic aromatic substitution (SNAr).[\[3\]](#)[\[8\]](#) This chemoselectivity allows for controlled, stepwise elaboration of the pyrimidine core.

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Caption: Reactivity pathways of **5-Bromo-2-chloro-4,6-dimethylpyrimidine**.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is generally more reactive than the carbon-chlorine bond at C2 in palladium-catalyzed reactions.^[3] This allows for selective C-C or C-N bond formation at the C5 position.

- Suzuki-Miyaura Coupling: Forms C-C bonds with organoboron compounds. This is widely used to introduce aryl or heteroaryl substituents.[9]
- Stille Coupling: Reacts with organostannane reagents to form C-C bonds.[3]
- Buchwald-Hartwig Amination: Forms C-N bonds with amines, a crucial transformation in the synthesis of many pharmaceutical agents.[5]

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro substituent is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the adjacent ring nitrogens.[3] This reaction is commonly performed with amines, alcohols, or thiols to introduce a wide variety of functional groups at the C2 position.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][10][11] **5-Bromo-2-chloro-4,6-dimethylpyrimidine** serves as a key starting material for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[5] Kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.[5] The ability to selectively functionalize the pyrimidine scaffold at two different positions allows researchers to generate diverse chemical libraries and perform structure-activity relationship (SAR) studies to optimize drug candidates.[8]

Experimental Protocols

The following are generalized protocols for key reactions involving bromo-chloro-pyrimidine scaffolds, adapted from established procedures for analogous compounds.[3][8][12] Researchers should optimize conditions for their specific substrates.

Protocol 1: Generalized Suzuki-Miyaura Coupling at the C5-Position

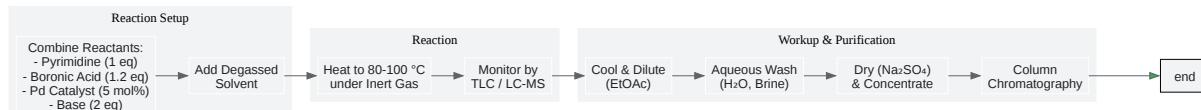
This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid at the C5-bromo position.

Materials:

- **5-Bromo-2-chloro-4,6-dimethylpyrimidine** (1.0 equiv.)
- Arylboronic acid (1.1-1.5 equiv.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Na_2CO_3 , 2.0-3.0 equiv.)
- Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

- To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add **5-Bromo-2-chloro-4,6-dimethylpyrimidine**, the arylboronic acid, the palladium catalyst, and the base.
- Add the degassed solvent system via cannula.
- Heat the reaction mixture with stirring to 80-100 °C.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Generalized Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol outlines a general method for the displacement of the C2-chloro group with an amine nucleophile.

Materials:

- **5-Bromo-2-chloro-4,6-dimethylpyrimidine** (1.0 equiv.)
- Amine nucleophile (primary or secondary, 1.0-1.2 equiv.)
- Base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv., if amine salt is used or to scavenge HCl)
- Solvent (e.g., ethanol, isopropanol, DMF, or NMP)

Procedure:

- In a round-bottom flask, dissolve **5-Bromo-2-chloro-4,6-dimethylpyrimidine** in the chosen solvent.
- Add the amine nucleophile, followed by the base (if required).
- Heat the reaction mixture to reflux (typically 80-120 °C).

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or flash column chromatography.

Safety Information

5-Bromo-2-chloro-4,6-dimethylpyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS 4786-72-5) is a highly valuable and versatile intermediate for organic synthesis. Its key advantage lies in the differential reactivity of the C2-chloro and C5-bromo positions, enabling selective, stepwise functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an essential tool for researchers and drug development professionals in the construction of novel pyrimidine-based compounds with significant potential as therapeutic agents.

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